2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione is a chemical compound with a complex structure that includes both aromatic and indene components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-methoxyphenyl compounds followed by cyclization to form the indene structure. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-nitrophenyl isothiocyanate
- 2-Methoxy-4-nitrophenyl isocyanate
- 2-Methoxy-4-nitrophenyl isocyanide
Uniqueness
Compared to similar compounds, 2-(2-Methoxy-4-nitrophenyl)-1H-indene-1,3(2H)-dione stands out due to its indene structure, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C16H11NO5 |
---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11NO5/c1-22-13-8-9(17(20)21)6-7-12(13)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
HIKSAVQAGWRZOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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